2-Chloro-1-(1-methylcyclopropyl)ethan-1-one chemical properties
2-Chloro-1-(1-methylcyclopropyl)ethan-1-one chemical properties
An In-Depth Technical Guide to 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: Properties, Synthesis, and Reactivity
Introduction
2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a bifunctional organic compound featuring a strained cyclopropyl ring, a ketone, and a reactive α-chloro group. This unique combination of functional groups makes it a valuable and highly reactive intermediate in synthetic chemistry. The presence of the electrophilic α-carbon adjacent to the carbonyl group allows for a variety of nucleophilic substitution reactions, while the methylcyclopropyl moiety offers structural rigidity and lipophilicity.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. Its structural analogs, such as 2-chloro-1-(1-chlorocyclopropyl)ethanone, are critical intermediates in the synthesis of high-value agrochemicals like the broad-spectrum fungicide prothioconazole.[1][2][3][4] Understanding the chemistry of the title compound is therefore essential for researchers engaged in the development of novel pharmaceuticals, agrochemicals, and other complex organic molecules.[5][6]
Physicochemical Properties & Identification
The core identity and predicted physical properties of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one are summarized below. These properties are foundational for its handling, purification, and use in synthetic protocols.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-1-(1-methylcyclopropyl)ethan-1-one | |
| Molecular Formula | C₆H₉ClO | [7] |
| Molecular Weight | 132.59 g/mol | [5] |
| Monoisotopic Mass | 132.0342 Da | [7] |
| SMILES | CC1(CC1)C(=O)CCl | [7] |
| InChIKey | BEVPNJLAXOFBFI-UHFFFAOYSA-N |[7] |
Table 2: Predicted & Estimated Physical Properties
| Property | Value | Notes |
|---|---|---|
| Boiling Point | ~140-150 °C | Estimated based on the precursor, 1-(1-methylcyclopropyl)ethanone (125-128 °C), with an increase anticipated due to chlorination and higher molecular weight.[8][9] |
| Density | ~1.0 - 1.1 g/mL | Estimated; likely higher than the precursor's density (0.895 g/mL) due to the heavier chlorine atom.[9] |
| Appearance | Colorless to light yellow liquid | Based on typical appearance of similar α-chloro ketones.[6] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); low solubility in water. | Inferred from its nonpolar cyclopropyl moiety and polar carbonyl/chloro groups.[6] |
Synthesis & Mechanistic Considerations
The most direct and industrially relevant method for preparing 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is through the selective α-chlorination of its ketone precursor, 1-(1-methylcyclopropyl)ethanone.
Proposed Synthetic Pathway
The synthesis involves the reaction of 1-(1-methylcyclopropyl)ethanone with a suitable chlorinating agent, often catalyzed by a Lewis acid or under specific reaction conditions to promote regioselectivity. The choice of catalyst is critical for minimizing byproduct formation, such as dichlorinated species or products from ring-opening of the cyclopropane.[5]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from methodologies used for structurally similar compounds, such as the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone.[3] Causality: The use of a metallic aluminum-containing catalyst enhances the rate and selectivity of the chlorination reaction.[3][5] Low reaction temperatures (-5 to 15 °C) are crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, dissolve 1-(1-methylcyclopropyl)ethanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane.[3]
-
Catalyst Addition: Add a catalytic amount (0.5–5 mol%) of a compound containing metallic aluminum (e.g., MeAlCl₂).[3]
-
Chlorination: Cool the mixture to between -5 and 15 °C. Introduce chlorine gas at a controlled rate while maintaining the temperature.[3] Monitor the reaction progress using GC or TLC.
-
Work-up: Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.
-
Purification: The solvent is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one.[3]
Chemical Reactivity & Synthetic Utility
The synthetic value of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one stems from its defined reactive sites, which can be addressed with high selectivity.
Caption: Key reactivity pathways of the title compound.
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Nucleophilic Substitution at the α-Carbon: This is the most significant reaction pathway. The chlorine atom is an excellent leaving group, activated by the adjacent electron-withdrawing carbonyl group. This makes the α-carbon a potent electrophile for reactions with a wide range of nucleophiles (amines, thiols, azides, etc.) to form diverse derivatives.[5] This reaction is fundamental to its use as a building block, for instance, in the synthesis of triazole-containing fungicides where a nitrogen nucleophile displaces the chloride.[4]
-
Carbonyl Group Transformations: The ketone functionality can undergo standard transformations. For example, reduction with mild reducing agents like sodium borohydride will selectively reduce the carbonyl to a secondary alcohol, yielding the corresponding chlorohydrin.[5] This adds another layer of synthetic versatility.
-
Reactivity of the Cyclopropyl Ring: The cyclopropane ring is strained and can undergo ring-opening under certain harsh conditions, such as strong acids or specific catalytic hydrogenations. However, under the conditions typically used for nucleophilic substitution or carbonyl reduction, the ring remains intact, making it a stable structural scaffold.
Spectroscopic Characterization (Predicted)
While specific experimental data is not widely available, the structure of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one allows for reliable prediction of its key spectroscopic features.
-
¹H NMR:
-
-CH₂Cl: A sharp singlet expected around δ 4.0-4.5 ppm.
-
-CH₃: A singlet expected around δ 1.2-1.5 ppm.
-
Cyclopropyl -CH₂-: Two sets of multiplets (diastereotopic protons) in the characteristic upfield region of δ 0.5-1.2 ppm.
-
-
¹³C NMR:
-
C=O: A peak in the downfield region, δ 195-205 ppm.
-
C-Cl: A peak around δ 45-55 ppm.
-
Quaternary Cyclopropyl C: A peak around δ 20-30 ppm.
-
Cyclopropyl CH₂: A peak in the upfield region, δ 10-20 ppm.
-
CH₃: A peak around δ 20-25 ppm.
-
-
Mass Spectrometry:
-
The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).
-
Key fragmentation pathways would likely include the loss of a chlorine radical (·Cl) and the cleavage of the C-C bond between the carbonyl and the chloromethyl group, yielding a C₅H₉CO⁺ fragment.
-
Safety, Handling, and Storage
No specific safety data sheet (MSDS) exists for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. The following information is based on data for closely related α-chloro ketones and should be treated as a minimum standard for safe handling.[10][11]
Table 3: Hazard Profile Based on Analog Compounds
| Hazard Class | Statement | GHS Pictogram | Source (Analog) |
|---|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | [12][13] |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Danger | [10] |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Danger |[10] |
Handling and Personal Protective Equipment (PPE)
-
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][15]
-
Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]
-
Keep away from sources of ignition. Ground all equipment to prevent static discharge.[11]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[11][15]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Conclusion
2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a highly functionalized ketone with significant potential as a versatile intermediate in organic synthesis. Its key chemical feature is the electrophilic α-chloro group, which allows for facile introduction of various nucleophiles. The stability of the methylcyclopropyl ring under common reaction conditions makes it a valuable scaffold for building molecular complexity. While its direct applications are still emerging, the established importance of its analogs in the agrochemical industry underscores its potential utility. Proper handling in a controlled laboratory setting is imperative due to its presumed corrosive and toxic properties.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one. Retrieved January 19, 2026, from [Link]
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PubChemLite. (n.d.). 2-chloro-1-(1-methylcyclopropyl)ethan-1-one. Retrieved January 19, 2026, from [Link]
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ChemSynthesis. (n.d.). 1-(1-methylcyclopropyl)ethanone. Retrieved January 19, 2026, from [Link]
- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
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BIOFOUNT. (n.d.). 2-chloro-1-(1-methylcyclopropyl)ethan-1-one. Retrieved January 19, 2026, from [Link]
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